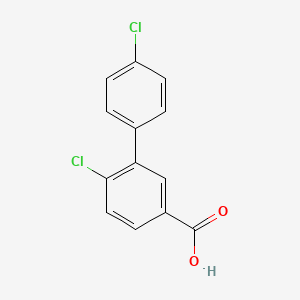

4-Chloro-3-(4-chlorophenyl)benzoic acid

Descripción general

Descripción

4-Chloro-3-(4-chlorophenyl)benzoic acid is a chemical compound characterized by its molecular structure, which includes two chlorine atoms and a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-chlorophenyl)benzoic acid typically involves the chlorination of 3-(4-chlorophenyl)benzoic acid. This process requires specific reaction conditions, including the use of chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters to optimize the production efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-(4-chlorophenyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, oxidized forms, and reduced analogs, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-chloro-3-(4-chlorophenyl)benzoic acid exhibit promising anticancer properties. For instance, modifications of related compounds have shown substantial antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents like doxorubicin . The structural modifications enhance the bioactivity of these compounds, making them potential candidates for further development in cancer therapy.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies indicate that derivatives containing the 4-chlorophenyl group demonstrate effective inhibition against Gram-positive bacterial strains and fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of various functional materials, including metal-organic frameworks (MOFs). These materials are utilized for gas storage and separation processes due to their high surface area and tunable porosity. The incorporation of this compound into MOFs can enhance their stability and functionality, making them suitable for applications in catalysis and environmental remediation .

Environmental Studies

Pollutant Degradation

The compound has been investigated for its role in the degradation of environmental pollutants. Its derivatives can act as catalysts in photodegradation processes, breaking down harmful substances in wastewater treatment systems. This application is crucial for developing sustainable methods to manage industrial waste and reduce environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against HeLa cells (IC50: 0.69 μM) |

| Antimicrobial agents | Active against Gram-positive bacteria | |

| Material Science | Synthesis of MOFs | Enhances stability and functionality |

| Environmental Studies | Pollutant degradation | Catalytic activity in photodegradation processes |

Case Studies

-

Anticancer Activity Study

A study focused on synthesizing derivatives of this compound revealed significant anticancer properties. The derivatives were tested against various cancer cell lines, showing that structural modifications could enhance their efficacy compared to standard treatments . -

Environmental Impact Assessment

Research evaluated the effectiveness of this compound derivatives in degrading common pollutants found in industrial wastewater. The study concluded that these compounds could significantly reduce pollutant concentrations when used as catalysts under UV light exposure .

Mecanismo De Acción

The mechanism by which 4-Chloro-3-(4-chlorophenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.

Comparación Con Compuestos Similares

3,4-Dichlorobenzoic acid

2,4-Dichlorobenzoic acid

3-Chlorobenzoic acid

Uniqueness: 4-Chloro-3-(4-chlorophenyl)benzoic acid is unique due to its specific arrangement of chlorine atoms on the benzene ring. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Chloro-3-(4-chlorophenyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and implications for future research.

Chemical Structure and Properties

This compound has a molecular formula of C13H8Cl2O2, characterized by two chlorinated phenyl rings attached to a benzoic acid moiety. This structure contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Insect Growth Regulation :

- The compound exhibits significant insect growth regulatory properties by inhibiting the biosynthesis of juvenile hormones in various agricultural pests. For instance, studies have demonstrated its effectiveness against species such as Spodoptera frugiperda and Plutella xylostella, with IC50 values indicating potent activity (Table 1).

This inhibition leads to disrupted growth and development in these pests, providing a novel avenue for pest control strategies that are environmentally friendly .Pest Species IC50 (μM) Spodoptera frugiperda 2.3 ± 0.2 Prodenia litura 0.67 ± 0.14 Plutella xylostella 1.5 ± 0.8 Spodoptera exigua 0.42 ± 0.11 -

Antimicrobial Activity :

- Research indicates that derivatives of this compound possess moderate antimicrobial activity against Gram-positive bacteria and fungi, including Candida albicans. The synthesis of various analogs has shown promising results in terms of antibacterial efficacy while maintaining lower toxicity profiles .

-

Anticancer Potential :

- Compounds structurally related to this compound have been evaluated for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs). These compounds demonstrated significant antiproliferative effects in cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, suggesting potential for further development as anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Juvenile Hormone Biosynthesis : The compound disrupts the hormonal regulation in insects, leading to developmental abnormalities and mortality.

- Antimicrobial Mechanisms : The antimicrobial effects are likely due to membrane disruption and inhibition of essential metabolic pathways in target microorganisms.

- HDAC Inhibition : As an HDACI, it may alter gene expression profiles associated with cell cycle regulation and apoptosis in cancer cells.

Case Studies

- Insect Growth Regulation Study :

- Antimicrobial Evaluation :

Propiedades

IUPAC Name |

4-chloro-3-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBQNXFCDBHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653173 | |

| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695190-76-2 | |

| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.